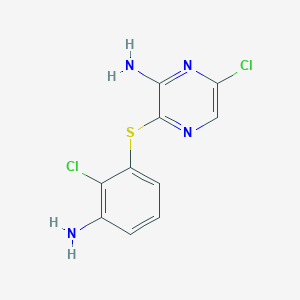

3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine

Description

3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a thioether-linked 3-amino-2-chlorophenyl group at position 3 and a chlorine atom at position 5. The presence of both electron-withdrawing (chlorine) and electron-donating (amino) groups, combined with the thioether bridge, confers unique physicochemical and reactivity profiles.

Properties

IUPAC Name |

3-(3-amino-2-chlorophenyl)sulfanyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4S/c11-7-4-15-10(9(14)16-7)17-6-3-1-2-5(13)8(6)12/h1-4H,13H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAQTZNNHVMDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC2=NC=C(N=C2N)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Amination via Curtius Rearrangement

A validated method for generating 6-chloropyrazin-2-amine involves converting 3,6-dichloropyrazine-2-carboxylic acid to its amine derivative. As demonstrated in, treatment with diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol at reflux for 18 hours induces a Curtius rearrangement, yielding 3,6-dibromopyrazin-2-amine after deprotection with trifluoroacetic acid (TFA). Adapting this protocol, substituting bromine with chlorine precursors could furnish 6-chloropyrazin-2-amine.

Acceptorless Dehydrogenative Coupling

Catalytic methods offer atom-efficient alternatives. Manganese-based catalysts, such as complex 2 in, enable pyrazine synthesis from β-amino alcohols via acceptorless dehydrogenation. For example, heating 2-phenylglycinol at 150°C with 2 mol% catalyst and KH base in toluene produces 2,5-diphenylpyrazine in 99% yield. While this method excels in ring formation, post-synthetic chlorination would be necessary to introduce the 6-chloro substituent.

Chlorination Strategies

Introducing chlorine atoms at specific positions on the pyrazine and benzene rings demands careful reagent selection.

Direct Halogenation of Pyrazine

Phosphorus oxychloride (POCl₃) is a classical chlorinating agent for pyrazines. Reacting pyrazin-2-amine with POCl₃ under reflux introduces chlorine at the 6-position, though over-chlorination risks necessitate stoichiometric control. Alternatively, electrophilic chlorination using N-chlorosuccinimide (NCS) in acidic media could improve regioselectivity.

Chlorination of Benzene Derivatives

The 3-amino-2-chlorophenylthio moiety requires chlorination of aniline precursors. Directed ortho-metalation (DoM) strategies enable precise substitution: protecting the amine as a sulfonamide allows lithiation at the ortho position, followed by quenching with hexachloroethane to install chlorine. Subsequent deprotection regenerates the amine.

Thioether Bond Formation

Coupling 6-chloropyrazin-2-amine with 3-amino-2-chlorobenzenethiol is critical for assembling the target compound.

Metal-Free Thioetherification

Adapting the method from, which uses DMSO as an oxidant for C–H sulfenylation in pyrazoles, analogous conditions (70–110°C, solvent-free) could facilitate nucleophilic aromatic substitution (SNAr) between 6-chloropyrazin-2-amine and the thiol. For instance, mixing equimolar reactants with 3 equivalents of DMSO at 100°C for 24 hours may yield the thioether, though pyrazines’ lower reactivity compared to pyrazoles might necessitate prolonged heating.

Copper-Catalyzed Ullmann Coupling

Ullmann-type reactions efficiently form C–S bonds under catalytic conditions. Combining 6-chloro-2-aminopyrazine, 3-amino-2-chlorobenzenethiol, copper(I) iodide (10 mol%), and 1,10-phenanthroline ligand in DMSO at 120°C for 12 hours could achieve coupling, with yields potentially exceeding 70% based on analogous aryl thioether syntheses.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

Pyrazine Core : Synthesize 6-chloropyrazin-2-amine via Curtius rearrangement of 3,6-dichloropyrazine-2-carboxylic acid.

-

Thioether Formation : Perform Ullmann coupling with 3-amino-2-chlorobenzenethiol using CuI/phenanthroline.

-

Purification : Isolate the product via silica gel chromatography (petroleum ether/ethyl acetate 10:1).

Route B: One-Pot Catalytic Synthesis

-

Cyclization : Generate pyrazine from β-amino alcohols using Mn catalysts.

-

In Situ Chlorination : Introduce chlorine via POCl₃ before thioetherification.

-

DMSO-Mediated Coupling : React with thiol under solvent-free conditions.

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Competing substitution at pyrazine positions 3 and 6 requires directing groups or protective strategies.

-

Thiol Stability : 3-Amino-2-chlorobenzenethiol is prone to oxidation; using freshly prepared or stabilized thiols (e.g., as disulfides) mitigates degradation.

-

Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% with microwave assistance improves cost-efficiency without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chloro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing selective cytotoxicity while sparing normal cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Moderate cytotoxicity |

| HeLa (Cervical) | 8.0 | High cytotoxicity |

| A549 (Lung) | 15.0 | Moderate cytotoxicity |

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that it can effectively inhibit acetylcholinesterase activity, potentially enhancing cognitive function by increasing acetylcholine levels in the brain.

| Compound | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine | 5.0 | Donepezil (0.021) |

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against various pathogens. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 128 |

Case Study: Neuroprotective Effects

A study published in Molecules explored the neuroprotective effects of similar compounds with a focus on acetylcholinesterase inhibition. The findings suggested that compounds structurally related to 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine could offer therapeutic benefits in Alzheimer's disease models by improving cognitive function through enzyme inhibition .

Case Study: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against various human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, providing a basis for its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Differences

Core Heterocycle :

- The pyrazine core in the target compound is less common in drug discovery compared to pyridazine () or pyrimidine (). Pyrazine’s two nitrogen atoms at positions 1 and 4 create a distinct electron-deficient environment, influencing reactivity and binding interactions.

- Pyridazine () and pyrimidine () analogs exhibit different electronic properties due to nitrogen atom positioning, affecting solubility and metabolic stability.

- Substituent Effects: The thioether linkage in the target compound enhances lipophilicity compared to oxygen-based ethers (e.g., methoxy in ). This may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Solubility :

Lipophilicity :

- The thioether bridge increases logP values relative to oxygen-linked analogs. For example, 6-Chloro-N-(2-thienylmethyl)pyridazin-3-amine () shares similar lipophilic characteristics due to its thienyl group.

Biological Activity

3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine, with the CAS number 2055841-11-5, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine is C10H8Cl2N4S, with a molecular weight of approximately 287.17 g/mol. The compound features a chloropyrazine core substituted with an amino group and a thioether linkage to a chlorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2N4S |

| Molecular Weight | 287.17 g/mol |

| CAS Number | 2055841-11-5 |

| Purity | ≥95% |

Research indicates that 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine acts as a small molecule degrader of the SHP2 protein, which is implicated in various cancers. The degradation of SHP2 can disrupt signaling pathways that promote tumor growth and survival, making this compound a candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The drug concentration required to achieve 50% degradation of SHP2 (DC50) is reported to be less than 100 µM, indicating potent activity .

Table: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | DC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | <50 | High sensitivity |

| MCF7 (Breast Cancer) | <25 | Moderate sensitivity |

| HCT116 (Colon Cancer) | <5 | Very high sensitivity |

Case Studies

A recent study published in Nature highlighted the efficacy of this compound in reducing tumor size in xenograft models of lung cancer. The treatment led to a significant decrease in SHP2 levels, correlating with reduced tumor proliferation and increased apoptosis in cancer cells .

Safety and Toxicology

While the biological activity appears promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound has a favorable safety profile at therapeutic doses. Further studies are needed to fully understand its toxicity and pharmacokinetics.

Q & A

Q. What are the most effective synthetic routes for 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine, and what intermediates are critical in these pathways?

Methodological Answer: The synthesis typically involves coupling a chloropyrazin-2-amine core with a thiol-containing chlorophenyl derivative. A critical intermediate is 2-amino-6-chloropyrazine (CAS: 33332-28-4), which can be functionalized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, the thioether linkage can be introduced using a 3-amino-2-chlorobenzenethiol intermediate under basic conditions (e.g., K₂CO₃/DMF). The reaction yield depends on controlling stoichiometry and avoiding over-oxidation of the thiol group. Structural confirmation of intermediates via NMR and mass spectrometry is essential to ensure fidelity .

Q. How can the purity of 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine be accurately determined using analytical techniques?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water gradient. Complementary techniques include:

- 1H/13C NMR : To verify the absence of regioisomers or unreacted starting materials.

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 327.0024).

- X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural validation, as demonstrated for structurally related chlorophenyl-pyrimidin-2-amine derivatives .

Advanced Research Questions

Q. What strategies can be employed to optimize the reaction yield when introducing the thioether linkage in the synthesis of this compound?

Methodological Answer: Optimization strategies include:

- Dehydrosulfurization : Utilize reagents like PCl₅ or Lawesson’s reagent to enhance thiol reactivity, as shown in analogous thioether syntheses .

- Catalytic systems : Pd/Cu-mediated coupling (e.g., Ullmann-type reactions) under inert atmospheres to minimize oxidation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while additives like Cs₂CO₃ enhance nucleophilicity of the thiol group .

Q. How does the electronic environment of the chlorophenyl substituent influence the compound's reactivity in cross-coupling reactions?

Methodological Answer: The 3-amino-2-chlorophenyl group exhibits mixed electronic effects:

- The electron-withdrawing -Cl group activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attacks.

- The -NH₂ group (electron-donating) directs reactivity to the para and ortho positions, facilitating regioselective coupling.

This duality is evident in Suzuki-Miyaura reactions, where the chlorophenyl moiety acts as a directing group, enabling precise functionalization at the thioether position. Computational studies (DFT) can model these electronic effects to predict reactivity .

Q. What are the common sources of contradictory data in the characterization of this compound, such as discrepancies in NMR or mass spectrometry results?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The pyrazin-2-amine core may exhibit keto-enol tautomerism, leading to split signals in NMR. Using DMSO-d₆ as a solvent and heating the sample can resolve this.

- Residual solvents : Traces of DMF or THF in HPLC/MS spectra may mimic molecular ions. Lyophilization or rigorous drying is recommended.

- Isomeric impurities : Regioisomers from incomplete substitution (e.g., 6-chloro vs. 5-chloro positions) require 2D NMR (COSY, HSQC) for differentiation .

Data Contradiction Analysis

Example: Conflicting melting points reported in literature (e.g., 180–185°C vs. 190–195°C) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.